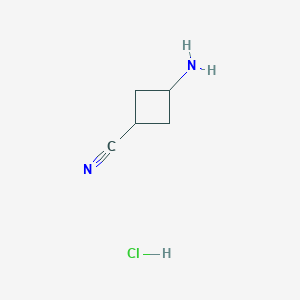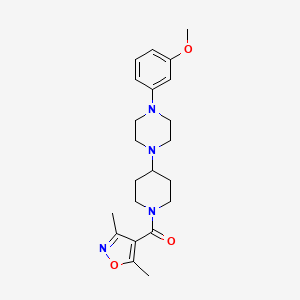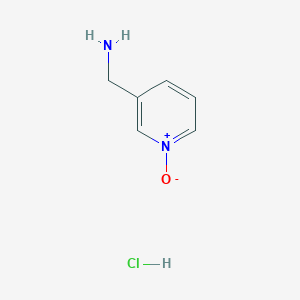
3-Aminocyclobutane-1-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminocyclobutane-1-carbonitrile hydrochloride is a synthetic compound. It has a CAS Number of 1523572-04-4 and a molecular weight of 132.59 . It is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .科学的研究の応用
Synthetic Approaches and Chemical Transformations
Synthesis of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles : A study by De Blieck and Stevens (2011) detailed an improved synthetic approach to create a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, starting from 3-(2-chloroethyl) cyclobutanone. This process involves a key step of reversible addition of hydrogen cyanide onto generated imines, leading to the bicyclic skeleton in moderate to good yields. This method demonstrates the versatility of using cyclobutane derivatives in complex organic syntheses (De Blieck & Stevens, 2011).
Synthesis of Methanoproline Analogues : Rammeloo, Stevens, and de Kimpe (2002) developed a synthetic approach for 3-(chloromethyl)cyclobutanone, used in creating 2,4-methanoproline analogues. The process showcases the potential of cyclobutane derivatives in the synthesis of biologically relevant molecules (Rammeloo, Stevens, & de Kimpe, 2002).
Prototropic Isomerization : Razin and Ulin (2003) explored the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile into corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives. This study highlights the chemical reactivity and potential transformations of cyclobutane-related compounds (Razin & Ulin, 2003).
Green Chemistry Approaches : A mini-review summarized literature data on "green" synthesis methods for structurally similar compounds to 3-Aminocyclobutane-1-carbonitrile hydrochloride. The review emphasizes multicomponent condensation and highlights the environmental and economic benefits of green chemistry in synthesizing such compounds (ChemChemTech, 2022).
Applications in Biological and Medicinal Research
Anticancer Activity Studies : Ali and Saad (2018) synthesized polyheterocyclic compounds starting from similar structures and evaluated their anticancer activity. This study underscores the potential of such compounds in developing new anticancer drugs (Ali & Saad, 2018).
Anticonvulsant Activity Research : Arustamyan et al. (2019) conducted studies on amino amides and amino esters based on cyclopentane-1-carbonitrile derivatives, examining their anticonvulsant activities. This research highlights the application of cyclobutane derivatives in the development of potential anticonvulsant medications (Arustamyan et al., 2019).
Antiviral Activity Investigation : Attaby et al. (2006) synthesized bipyridine-3′0-carbonitrile derivatives and evaluated their antiviral activities, showcasing the therapeutic potential of cyclobutane derivatives in antiviral drug development (Attaby et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-aminocyclobutane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBWDSIAXVWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523572-04-4 |
Source


|
| Record name | 3-aminocyclobutane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B2363242.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)
